

# Technical Guide: Spectroscopic Analysis of 2-(Difluoromethoxy)nicotinonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Difluoromethoxy)nicotinonitrile


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For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive overview of the spectroscopic characterization of **2-(Difluoromethoxy)nicotinonitrile**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of comprehensive public data, this guide presents a compilation of available information supplemented with standardized, illustrative experimental protocols and representative data to serve as a practical reference for researchers. The methodologies outlined herein are fundamental for ensuring the identity, purity, and structural integrity of this compound in a research and development setting.

## Compound Identification

Parameter	Value
IUPAC Name	2-(Difluoromethoxy)nicotinonitrile
CAS Number	1211533-74-3
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> N <sub>2</sub> O
Molecular Weight	186.12 g/mol
Chemical Structure	 alt textnicotinonitrile+structure)

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **2-(Difluoromethoxy)nicotinonitrile** based on its chemical structure and publicly available data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.45	dd	1H	4.9, 1.9	H-6
8.12	dd	1H	7.6, 1.9	H-4
7.20	t	1H	73.4	$\text{OCF}_2\text{H}$
7.15	dd	1H	7.6, 4.9	H-5

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
152.4	C-2
149.8	C-6
142.1	C-4
120.5	C-5
115.8 (t, J=260 Hz)	$\text{OCF}_2\text{H}$
114.7	CN
110.1	C-3

Table 3:  $^{19}\text{F}$  NMR Spectroscopic Data (470 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-88.5	d	73.4	$\text{OCF}_2\text{H}$

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
186.03	[M] <sup>+</sup> (Molecular Ion)
135.03	[M - OCF <sub>2</sub> H] <sup>+</sup>

Table 5: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2235	Strong	C≡N Stretch
1600, 1570, 1470	Medium	C=C, C=N Aromatic Ring Stretch
1250-1050	Strong	C-O-C, C-F Stretch

## Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented above.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.
- Sample Preparation: Approximately 10-15 mg of **2-(Difluoromethoxy)nicotinonitrile** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition: The proton spectrum was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- <sup>13</sup>C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a

relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

- <sup>19</sup>F NMR Acquisition: The fluorine spectrum was acquired with a spectral width of 200 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 64 scans were accumulated.
- Data Processing: All spectra were processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the internal TMS standard (0.00 ppm for <sup>1</sup>H and <sup>13</sup>C NMR) or an external standard for <sup>19</sup>F NMR.

### 3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector (MSD).
- Sample Preparation: A 1 mg/mL solution of **2-(Difluoromethoxy)nicotinonitrile** was prepared in dichloromethane.
- GC Conditions:
  - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  - Inlet Temperature: 250°C.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped at 15°C/min to 280°C and held for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-450.
  - Source Temperature: 230°C.

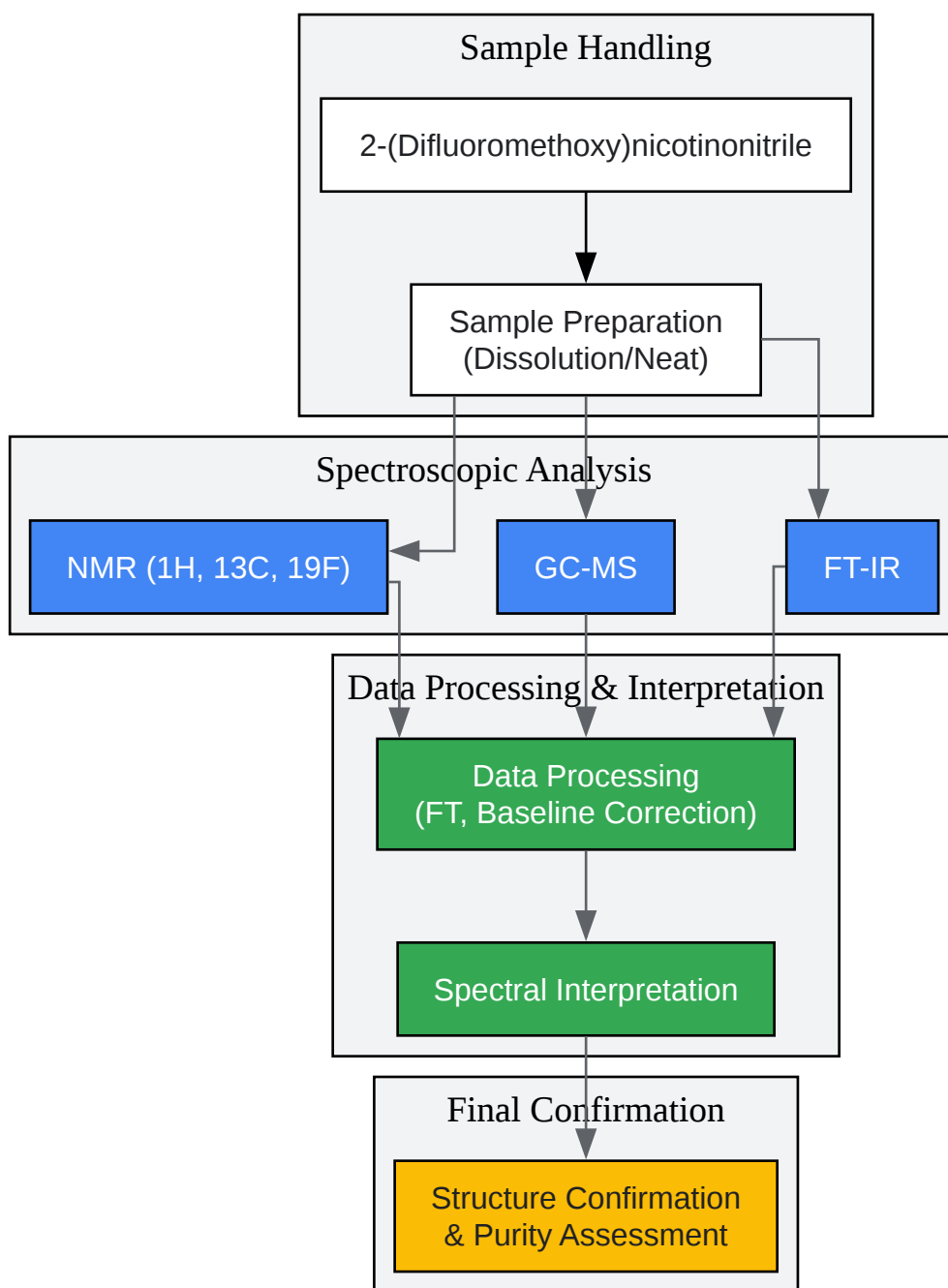
- Quadrupole Temperature: 150°C.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

### 3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid **2-(Difluoromethoxy)nicotinonitrile** was placed directly onto the ATR crystal.
- Acquisition: The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  by co-adding 16 scans at a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum.
- Data Analysis: The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional groups.

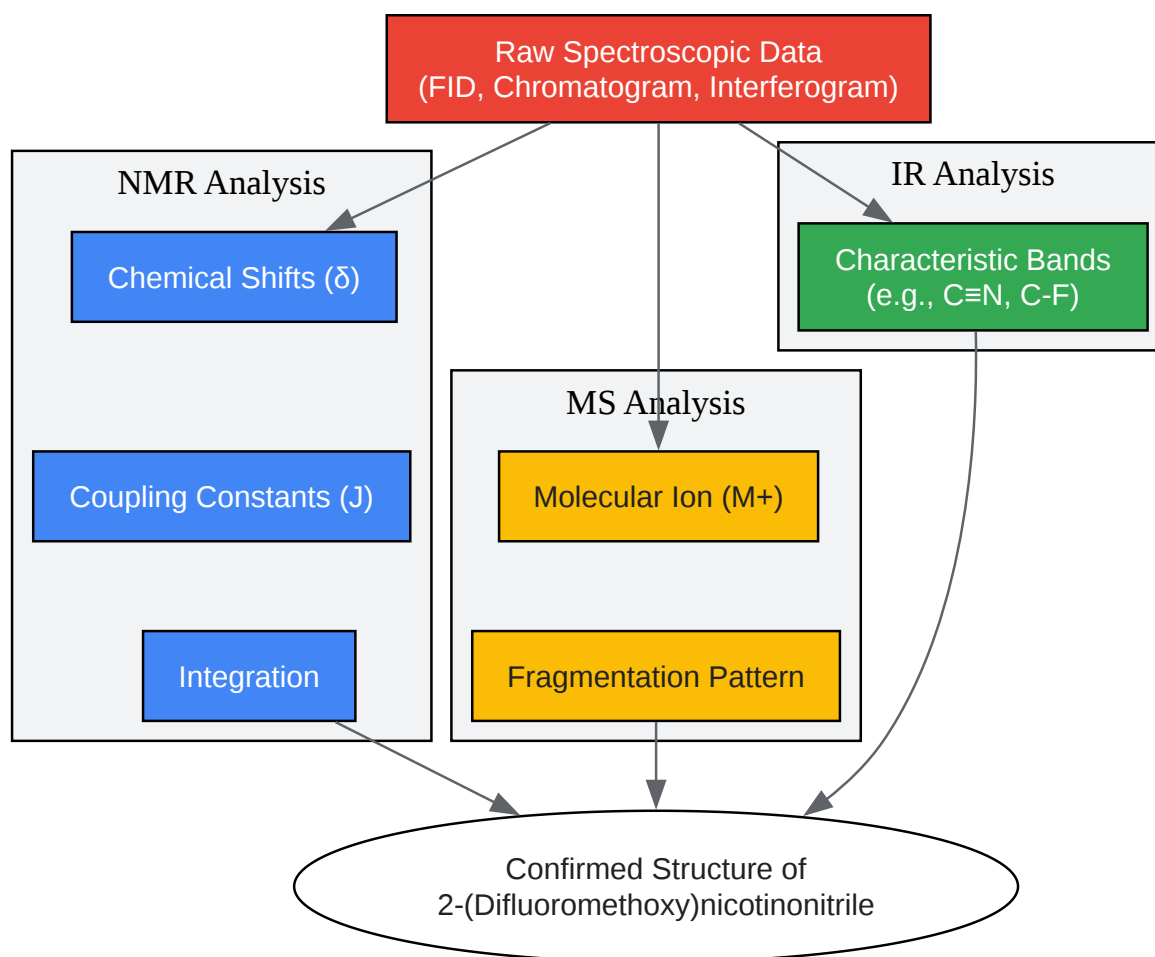
## Workflow and Data Integration

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **2-(Difluoromethoxy)nicotinonitrile**.



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Caption: Workflow for Spectroscopic Characterization.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)